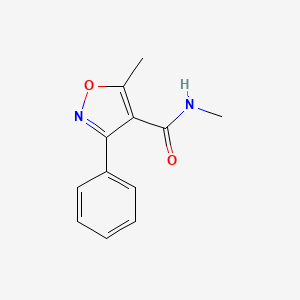
potassium 4-chloro-3,5-dinitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
potassium 4-chloro-3,5-dinitrobenzenesulfonate is an organosulfur compound with the molecular formula C6H2ClKN2O7S. This compound is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom and two nitro groups. It is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, 4-chloro-3,5-dinitro-, potassium salt typically involves the sulfonation and nitration of chlorobenzene. The process begins with the sulfonation of chlorobenzene using concentrated sulfuric acid, followed by nitration with potassium nitrate. The reaction conditions must be carefully controlled to ensure the correct substitution pattern on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar methods. The process involves the use of large reactors where chlorobenzene is treated with sulfuric acid and potassium nitrate under controlled temperatures and pressures. The resulting product is then purified and crystallized to obtain the potassium salt form .
Chemical Reactions Analysis
Types of Reactions
potassium 4-chloro-3,5-dinitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different sulfonic acid derivatives
Common Reagents and Conditions
Substitution: Reagents such as halogens and alkylating agents can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products Formed
Substitution: Products include various substituted benzenesulfonic acids.
Reduction: Products include 4-chloro-3,5-diaminobenzenesulfonic acid.
Oxidation: Products include higher oxidation state sulfonic acids.
Scientific Research Applications
potassium 4-chloro-3,5-dinitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-chloro-3,5-dinitro-, potassium salt involves its interaction with molecular targets through its functional groups. The nitro groups and sulfonic acid moiety can participate in various chemical interactions, influencing biological pathways and chemical reactions. The compound’s effects are mediated through its ability to act as an electrophile or nucleophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 3-chloro-4-methyl-, sodium salt
- Benzenesulfonic acid, 4-chloro-3,5-dinitro-, sodium salt
- Benzenesulfonic acid, 4-chloro-3,5-dinitro-, ammonium salt
Uniqueness
potassium 4-chloro-3,5-dinitrobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups on the benzene ring enhances its reactivity and makes it suitable for specialized applications in various fields .
Properties
CAS No. |
38185-06-7 |
|---|---|
Molecular Formula |
C6H2ClKN2O7S |
Molecular Weight |
320.71 g/mol |
IUPAC Name |
potassium;4-chloro-3,5-dinitrobenzenesulfonate |
InChI |
InChI=1S/C6H3ClN2O7S.K/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13;/h1-2H,(H,14,15,16);/q;+1/p-1 |
InChI Key |
SOKIKHRZBYSIFN-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
| 38185-06-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


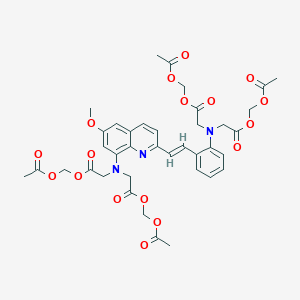





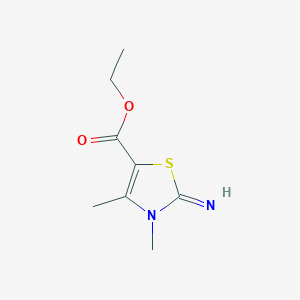
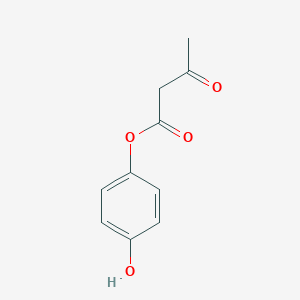
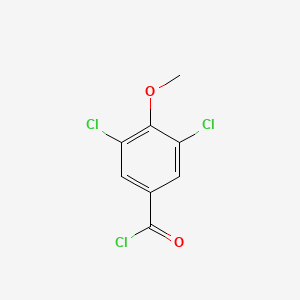
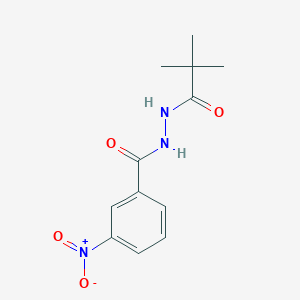

![Ethyl 3-[chloro-(2-chlorophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1623316.png)
![11-bromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1623317.png)
